Synalar-C - 53262-68-3

Synalar-C

Catalog Number: EVT-1569037
CAS Number: 53262-68-3
Molecular Formula: C33H35ClF2INO7
Molecular Weight: 758 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Synalar-C is a topical medication that contains fluocinolone acetonide, a synthetic glucocorticoid derivative. It is primarily used to treat various inflammatory skin conditions, including dermatitis, psoriasis, and other dermatoses. This compound is formulated in various forms such as creams, gels, lotions, and ointments for ease of application and effectiveness in localized treatment. Fluocinolone acetonide acts by reducing inflammation and suppressing the immune response in the affected areas .

Source

Fluocinolone acetonide was first synthesized in the 1960s and has since been utilized widely in dermatology. It is derived from the steroid backbone and modified to enhance its anti-inflammatory properties while minimizing systemic absorption when applied topically .

Classification

Fluocinolone acetonide is classified as a corticosteroid, specifically a medium-potency topical corticosteroid. It falls under the category of anti-inflammatory agents and is recognized for its efficacy in treating skin disorders by modulating immune responses and inflammation .

Synthesis Analysis

Methods

The synthesis of fluocinolone acetonide involves several chemical transformations starting from natural steroid precursors. The key steps typically include:

  1. Modification of Steroid Backbone: The natural steroid structure undergoes halogenation, specifically the introduction of fluorine atoms at the 6 and 9 positions.
  2. Acetylation: The hydroxyl groups are modified to form acetonide derivatives, enhancing lipophilicity and stability.
  3. Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to prevent degradation of sensitive steroid structures. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Fluocinolone acetonide has a complex molecular structure characterized by:

  • Molecular Formula: C24_{24}H30_{30}F2_{2}O6_{6}
  • Molecular Weight: Approximately 452.5 g/mol
  • Structural Features: The molecule includes a steroid nucleus with specific functional groups that enhance its pharmacological activity.

Data

The compound exhibits several notable structural properties:

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Topological Polar Surface Area: 93.1 Ų
  • Defined Atom Stereocenter Count: 9 .
Chemical Reactions Analysis

Reactions

Fluocinolone acetonide can participate in various chemical reactions typical for corticosteroids, including:

  1. Reduction Reactions: Modifications at carbonyl groups can lead to altered biological activity.
  2. Hydrolysis: The ester bonds can be hydrolyzed under certain conditions, affecting stability.
  3. Conjugation Reactions: It may undergo conjugation with glucuronic acid in metabolic pathways, influencing its pharmacokinetics.

Technical Details

These reactions are significant in understanding the metabolism of fluocinolone acetonide within biological systems, which can impact its therapeutic efficacy and safety profile .

Mechanism of Action

Process

Fluocinolone acetonide exerts its effects primarily through:

  • Glucocorticoid Receptor Agonism: It binds to glucocorticoid receptors in target cells, leading to the transcriptional regulation of anti-inflammatory proteins.
  • Inhibition of Pro-inflammatory Mediators: The drug decreases the expression of cytokines and other mediators involved in inflammation.

Data

Research indicates that fluocinolone acetonide effectively reduces inflammation markers within hours of application, providing rapid relief for patients suffering from inflammatory skin conditions .

Physical and Chemical Properties Analysis

Physical Properties

Fluocinolone acetonide appears as a white to off-white crystalline powder with low solubility in water but high solubility in organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but sensitive to light and heat.
  • pH Range for Stability: Optimal stability is observed at a neutral pH.

Relevant data includes:

  • LogP (Partition Coefficient): Approximately 2.5, indicating moderate lipophilicity which aids in skin penetration .
Applications

Fluocinolone acetonide is extensively used in dermatology for:

  • Treating inflammatory dermatoses such as eczema and psoriasis.
  • Managing keloids and hypertrophic scars due to its potent anti-inflammatory properties.
  • As part of combination therapies for more complex dermatological conditions.

Clinical studies have demonstrated its effectiveness compared to other topical steroids, often showing superior outcomes in reducing inflammation and improving patient quality of life .

Introduction to Synalar-C: Pharmacological and Therapeutic Context

Synalar-C represents a significant advancement in topical dermatological therapy, combining the potent anti-inflammatory corticosteroid fluocinolone acetonide with the broad-spectrum antimicrobial agent clioquinol. This fixed-dose compound addresses inflammatory skin conditions complicated by microbial involvement, leveraging synergistic pharmacological actions to enhance therapeutic efficacy beyond monotherapy approaches [1] [8].

Historical Development of Fluocinolone Acetonide-Based Formulations

The development timeline of fluocinolone acetonide formulations demonstrates progressive pharmaceutical innovation:

  • 1959: Initial synthesis of fluocinolone acetonide by Syntex Laboratories researchers in Mexico City, characterized by strategic fluorination at the 9α-position to enhance glucocorticoid receptor binding affinity and anti-inflammatory potency [1] [8].
  • 1961: First clinical introduction of fluocinolone acetonide as the monotherapy product Synalar® (0.025% concentration), marking the debut of a fluorinated corticosteroid with superior vasoconstrictive and anti-pruritic properties compared to earlier hydrocortisone derivatives [1] [7].
  • 1970s-1980s: Expansion of formulation diversity including oils (Derma-Smoothe/FS®), solutions, and shampoos (Capex®) to optimize drug delivery across varied dermatological presentations and body regions [6] [8].
  • 2000s: Introduction of combination products incorporating antimicrobial agents, culminating in Synalar-C's development to address inflammatory dermatoses with secondary infection – a frequent therapeutic challenge requiring dual-mechanism targeting [8] [9].

Table 1: Evolution of Fluocinolone Acetonide Pharmaceutical Development

DecadeKey Formulation AdvancementsBrand Examples
1960sInitial topical creams/ointmentsSynalar®
1970s-1980sScalp-adapted oils and solutionsDerma-Smoothe/FS®, Synalar® Solution
1990sGeneric formulationsMultiple FDA-approved equivalents
2000sFixed-dose antimicrobial combinationsSynalar-C
2010sSpecialized delivery systems (implants)Iluvien®, Yutiq®

Chemical Classification of Synalar-C as a Corticosteroid Derivative

Synalar-C's core active component belongs to the dihalogenated synthetic corticosteroid subclass, featuring distinctive structural modifications that enhance both receptor affinity and metabolic stability:

  • Molecular backbone: Pregna-1,4-diene-3,20-dione core with fused cyclopentane rings, maintaining the essential steroid configuration required for glucocorticoid receptor interaction [1] [8].
  • Strategic halogenation:
  • 6α-fluorine atom: Increases transcriptional activation potency 3-fold compared to non-fluorinated analogs
  • 9α-fluorine atom: Enhances lipid solubility and tissue penetration while prolonging receptor residence time
  • Acetonide modification: Cyclic ketal formation at C16-C17 (isopropylidenedioxy bridge) substantially reduces hepatic first-pass metabolism and extends local anti-inflammatory duration [1] [8] [10].
  • Physicochemical profile:
  • Molecular formula: C₂₄H₃₀F₂O₆
  • Molecular weight: 452.495 g/mol
  • LogP (octanol/water): 3.2, indicating moderate lipophilicity optimized for epidermal penetration without excessive systemic absorption [1] [8].

Table 2: Molecular Features Enhancing Fluocinolone Acetonide Bioactivity

Structural FeatureChemical SignificanceTherapeutic Impact
6α-FluorinationElectron-withdrawing effect stabilizes Δ⁴-3-ketoneIncreased glucocorticoid receptor binding affinity
9α-FluorinationEnhances membrane permeabilityImproved dermal penetration and accumulation
C16-C17 AcetonideSteric shielding of hydroxyl groupsMetabolic resistance to hepatic and dermal degradation
Δ¹ Double BondAlters A-ring conformationEnhanced anti-inflammatory potency vs. cortisol

Key Indications and Approved Therapeutic Applications

Synalar-C's clinical applications specifically target inflammatory dermatological conditions where microbial cofactors contribute to pathology. Regulatory approvals encompass:

  • Corticosteroid-responsive dermatoses with secondary infection: Including eczematous dermatitis (atopic, seborrheic, and stasis variants) complicated by bacterial or fungal superinfection. The clioquinol component provides coverage against Staphylococcus aureus, Streptococcus spp., and common dermatophytes implicated in these conditions [2] [9].
  • Psoriatic lesions with microbial colonization: Particularly effective in inverse psoriasis and flexural plaques where candidal or bacterial overextension frequently occurs. Fluocinolone suppresses plaque formation and epidermal hyperproliferation while clioquinol reduces microbial triggers of Köbner phenomenon [6] [10].
  • Recalcitrant inflammatory dermatoses: Off-label utilization in lichen simplex chronicus and prurigo nodularis where persistent scratching creates microbial entry points, with combination therapy breaking the itch-scratch-infection cycle more effectively than corticosteroid monotherapy [4] [9].

The therapeutic rationale for fixed-dose combination lies in the complementary mechanisms: fluocinolone acetonide suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and reduces T-cell infiltration, while clioquinol chelates essential microbial metal ions (zinc, copper) and inhibits membrane transport proteins in pathogens [8] [9]. This dual action addresses both inflammation and infection without requiring separate applications that compromise patient compliance.

Table 3: Mechanism-Based Synergy in Synalar-C

ComponentPrimary MechanismMolecular TargetsClinical Effect
Fluocinolone acetonideGlucocorticoid receptor agonismNF-κB, AP-1 transcription factors; phospholipase A2Reduction in inflammatory mediators (prostaglandins, leukotrienes); vasoconstriction
ClioquinolMicrobial metal chelationZn²⁺/Cu²⁺-dependent microbial enzymes; membrane transport proteinsBacteriostatic/fungistatic activity against Gram-positive bacteria and yeasts

Key Compounds Mentioned

  • Fluocinolone acetonide
  • Clioquinol
  • Hydrocortisone
  • Dexamethasone
  • Triamcinolone acetonide
  • Betamethasone dipropionate
  • Prednisolone
  • Fluticasone propionate
  • Ciprofloxacin (in combination formulations)
  • Gentamicin (in combination formulations)

Properties

CAS Number

53262-68-3

Product Name

Synalar-C

IUPAC Name

5-chloro-7-iodoquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C33H35ClF2INO7

Molecular Weight

758 g/mol

InChI

InChI=1S/C24H30F2O6.C9H5ClINO/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;1-4,13H/t13-,14-,16-,17-,19-,21-,22-,23?,24+;/m0./s1

InChI Key

OXCLASSVLYSCMV-UTSCEEPTSA-N

SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Synonyms

Synalar-C

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.